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molecular formula C11H6FNO4 B8411178 6-Fluoroquinoline-2,4-dicarboxylic acid

6-Fluoroquinoline-2,4-dicarboxylic acid

Cat. No. B8411178
M. Wt: 235.17 g/mol
InChI Key: PECRASCUCPOANX-UHFFFAOYSA-N
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Patent
US09346814B2

Procedure details

To 5-fluoroindoline-2,3-dione (0.454 g, 2.75 mmol) was a 3M NaOH (5.46 mL, 16.52 mmol) solution added. The reaction mixture was heated until refluxing, and 2-oxopropanoate (0.364 g, 3.30 mmol) was added. After refluxing at 110° C. for 4 h, the mixture was cooled to room temperature. The pH was adjusted to 3-4 with 1M HCl, and the precipitate was filtered and washed with water to yield whitish crystals
Quantity
0.454 g
Type
reactant
Reaction Step One
Name
Quantity
5.46 mL
Type
reactant
Reaction Step Two
Quantity
0.364 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=O)[C:5]2=[O:12].[OH-:13].[Na+].O=[C:16]([CH3:20])[C:17]([O-:19])=[O:18].Cl>>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]=[C:6]([C:5]([OH:12])=[O:13])[CH:20]=[C:16]2[C:17]([OH:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
0.454 g
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O
Step Two
Name
Quantity
5.46 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.364 g
Type
reactant
Smiles
O=C(C(=O)[O-])C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
until refluxing
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to yield whitish crystals

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C(=CC(=NC2=CC1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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